4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
Overview
Description
"4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane" is a compound that may be of interest in various fields of chemistry due to its unique structure and potential reactivity. Its analysis can provide insights into its synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of closely related dioxolane compounds typically involves starting materials like dimethyl-L-tartrate and benzophenone to produce 1,4-diol derivatives, such as (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane (J. Irurre et al., 1992). This suggests that the synthesis of "4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane" could involve similar condensation reactions with appropriate iodine-containing precursors.
Molecular Structure Analysis
X-ray and IR structural studies on related compounds show preferred conformations and interactions, such as OH⋯Ph interactions, different from related compounds (J. Irurre et al., 1992). This implies that "4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane" would also exhibit specific structural characteristics conducive to its reactivity and stability.
Scientific Research Applications
Synthesis and Characterization
4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane and its derivatives have been utilized in the synthesis and characterization of novel compounds. For instance, a study explored the creation of chiral derivatives from 1,3-dioxolane, leading to compounds with potential antifungal and antibacterial activities. These compounds were meticulously characterized through various spectroscopic techniques, underscoring the chemical versatility of 1,3-dioxolane derivatives (Begum et al., 2019).
Chiroptical Studies
In another intriguing application, the cryptochirality of 1,3-dioxolane connected to pyrene moieties was studied. The research demonstrated how the chiroptical properties of such compounds could be manipulated and analyzed, providing valuable insights into the molecular structure and behavior of these compounds in various states (Amako et al., 2015).
Structural Analysis
Detailed structural analysis of 1,3-dioxolane derivatives has been conducted to understand their conformation and interactions. For example, a study reported the synthesis of a hexaphenyl derivative of 1,3-dioxolane and analyzed its structure through X-ray and IR studies, revealing unique conformational features and interactions (Irurre et al., 2010).
Molecular Mechanics and Force Field Calculations
1,3-dioxolane and its methyl-substituted derivatives have also been subjects in the field of computational chemistry, where their conformations, pseudorotations, and steric energies were studied using molecular mechanics and the MM2 force field. Such studies are crucial for understanding the molecular behavior and designing new compounds with desired properties (Duin et al., 2010).
Synthetic Chemistry and Synthons
The compound has been instrumental in synthetic chemistry, serving as a synthon for creating α,γ-diketoacid derivatives. The versatility of the dioxolane moiety allows for easy transformations, unveiling a range of derivative compounds with potential applications (Banville et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABASTDSXZONTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCI)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
CAS RN |
98095-37-5 | |
Record name | 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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